3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one
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Overview
Description
3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a bromine atom at the third position, an isopropyl group at the sixth position, and a pyrrolo[3,4-b]pyridin-7-one core structure. The presence of these functional groups and the unique structure of the compound make it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the cyclization of appropriate precursors, such as acyl (bromo)acetylenes and pyrrole derivatives, under specific conditions like room temperature and solid alumina.
Introduction of the Bromine Atom: The bromine atom can be introduced through a halogenation reaction, using reagents like N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Addition of the Isopropyl Group: The isopropyl group can be added via a Friedel-Crafts alkylation reaction, using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which can be useful in cancer therapy.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Research: The compound’s biological activity is investigated for antimicrobial, anti-inflammatory, and antiviral properties.
Industrial Applications: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5H-pyrrolo[3,4-b]pyridin-7-one: Lacks the bromine and isopropyl groups, resulting in different chemical properties and biological activities.
3-bromo-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one: Similar structure but with different substituents, leading to variations in reactivity and applications.
1H-pyrazolo[3,4-b]pyridine: Contains a pyrazole ring instead of a pyrrole ring, which affects its chemical behavior and biological activity.
Uniqueness
3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one is unique due to its specific combination of functional groups and structural features. The presence of the bromine atom and isopropyl group enhances its reactivity and potential for diverse applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C10H11BrN2O |
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Molecular Weight |
255.11 g/mol |
IUPAC Name |
3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one |
InChI |
InChI=1S/C10H11BrN2O/c1-6(2)13-5-7-3-8(11)4-12-9(7)10(13)14/h3-4,6H,5H2,1-2H3 |
InChI Key |
HUJLEEBVVSLWMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=C(C1=O)N=CC(=C2)Br |
Origin of Product |
United States |
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